N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Catalog No.
S12118615
CAS No.
M.F
C27H16IN3O5S
M. Wt
621.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phe...

Product Name

N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

IUPAC Name

N-(4-iodophenyl)-2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide

Molecular Formula

C27H16IN3O5S

Molecular Weight

621.4 g/mol

InChI

InChI=1S/C27H16IN3O5S/c28-17-2-4-18(5-3-17)29-25(32)16-1-14-23-24(15-16)27(34)30(26(23)33)19-6-10-21(11-7-19)37-22-12-8-20(9-13-22)31(35)36/h1-15H,(H,29,32)

InChI Key

SUNRLQCZWDWJBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-])I

N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes an isoindole framework, a carboxamide group, and multiple aromatic substituents. The presence of iodine and nitro groups adds to its chemical diversity and potential reactivity. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural features that may influence biological activity and interaction with other molecules.

The chemical reactivity of N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be explored through various reactions typical of compounds containing aromatic systems and functional groups such as amides and dioxo moieties. Key reactions may include:

  • Nucleophilic Substitution: The iodine atom can participate in nucleophilic substitution reactions, where nucleophiles can replace the iodine atom, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The nitro group on the phenyl ring can activate the aromatic system for electrophilic substitutions, allowing for further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and enhancing its biological activity.

The synthesis of N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be approached through multi-step synthetic routes involving:

  • Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: The iodine substituent can be introduced via iodination reactions on phenolic or aromatic precursors.
  • Sulfanylation: The incorporation of the sulfanyl group can be performed using thiol reagents under controlled conditions.
  • Carboxamide Formation: The final step may involve the reaction of an amine with a carboxylic acid derivative to form the carboxamide linkage.

The unique structure of N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide suggests various applications:

  • Pharmaceuticals: Potential use as a lead compound in drug discovery targeting cancer or infectious diseases.
  • Material Science: Possible application in developing organic semiconductors or sensors due to its electronic properties.

Understanding the interactions of N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide with biological macromolecules (like proteins and nucleic acids) is essential for elucidating its mechanism of action. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and interaction modes with target proteins.
  • Spectroscopic Methods: Such as NMR or mass spectrometry to study conformational changes upon binding.

These studies could provide insights into how this compound exerts its biological effects.

Several compounds share structural similarities with N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. Here are a few examples:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-(4-chlorophenyl)-2-(phenylthio)acetamideContains a chlorophenyl group and thioetherAntimicrobialLacks nitro group
5-nitroisoindoleIsoindole framework with a nitro groupAnticancerSimpler structure without additional substituents
1-(4-bromophenyl)-3-(phenethyl)ureaUrea linkage with bromine substitutionAntitumorDifferent functional group (urea)

The uniqueness of N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its combination of multiple functional groups (iodine, nitro, sulfanyl) which may enhance its reactivity and biological profile compared to structurally similar compounds.

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

620.98554 g/mol

Monoisotopic Mass

620.98554 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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